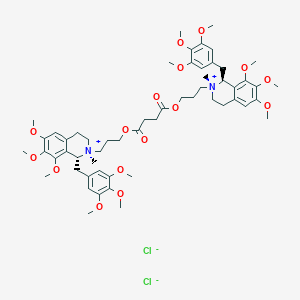
Doxacurium chloride
描述
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent used primarily as an adjunct to general anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures . It is classified under the category of non-depolarizing neuromuscular-blocking drugs and is known for its competitive antagonism to acetylcholine receptors of the nicotinic type .
准备方法
Synthetic Routes and Reaction Conditions: Doxacurium chloride is synthesized through a series of chemical reactions involving the esterification of succinic acid with specific isoquinolinium derivatives. The process involves the following steps:
Esterification: Succinic acid is esterified with 3-(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)methyl-3,4-dihydro-1H-isoquinolin-2-yl) propanol under acidic conditions.
Quaternization: The resulting ester is then quaternized with methyl chloride to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process is carried out in controlled environments to ensure the consistency and quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the isoquinolinium rings, converting them to tetrahydroisoquinolines.
Substitution: Nucleophilic substitution reactions can take place at the quaternary ammonium centers, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroisoquinolines.
Substitution: Various substituted isoquinolinium derivatives.
科学研究应用
Clinical Applications
1. General Anesthesia
Doxacurium chloride is primarily used as an adjunct to general anesthesia. It facilitates endotracheal intubation and mechanical ventilation by providing skeletal muscle relaxation, which is crucial during surgeries that require complete muscle paralysis .
2. Neuromuscular Blockade Reversal
The neuromuscular block induced by doxacurium can be effectively reversed using anticholinesterase agents such as neostigmine. This property allows for controlled recovery from muscle paralysis, which is essential in postoperative care .
3. Pediatric Anesthesia
Research has shown that doxacurium is effective in pediatric populations as well. A study involving children under halothane-nitrous oxide-oxygen anesthesia demonstrated significant neuromuscular blockade with manageable recovery times, indicating its safety and efficacy in younger patients .
Pharmacokinetics and Dynamics
This compound exhibits unique pharmacokinetic properties, including dual elimination pathways—renal and hepatobiliary. Studies have indicated that the drug undergoes slow hydrolysis by plasma cholinesterase, which contributes to its prolonged action compared to other neuromuscular blockers .
The pharmacodynamics of doxacurium reveal that maximum twitch depression occurs similarly across different age groups, although the onset time may vary significantly between the elderly and younger patients .
Table 1: Summary of Clinical Studies on this compound
Advantages Over Other Neuromuscular Blockers
This compound presents several advantages compared to traditional neuromuscular blockers:
- Long Duration : Its long-acting nature reduces the frequency of dosing required during lengthy surgical procedures.
- Minimal Cardiovascular Effects : Unlike some other agents, doxacurium does not significantly affect heart rate or blood pressure, making it safer for patients with cardiovascular concerns .
- Reversibility : The ability to reverse its effects quickly with anticholinesterase agents enhances patient safety during recovery from anesthesia .
作用机制
Doxacurium chloride exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, thereby antagonizing the action of acetylcholine. This results in a block of neuromuscular transmission, leading to muscle relaxation. The action is antagonized by acetylcholinesterase inhibitors such as neostigmine .
相似化合物的比较
- Mivacurium chloride
- Pipecuronium bromide
- Rocuronium bromide
- Atracurium besilate
- Vecuronium bromide
Comparison:
- Mivacurium chloride: Shorter duration of action compared to doxacurium chloride but has a similar mechanism of action.
- Pipecuronium bromide: Longer duration of action and higher potency.
- Rocuronium bromide: Faster onset of action but shorter duration.
- Atracurium besilate: Undergoes Hofmann elimination, making it suitable for patients with renal or hepatic impairment.
- Vecuronium bromide: Intermediate duration of action and fewer cardiovascular side effects .
This compound stands out due to its long duration of action and superior cardiovascular profile, particularly the lack of histamine release when administered as a rapid bolus dose .
属性
Key on ui mechanism of action |
Doxacurium chloride binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission (non-depolarizing). This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine. |
|---|---|
CAS 编号 |
106819-53-8 |
分子式 |
C56H78ClN2O16+ |
分子量 |
1070.7 g/mol |
IUPAC 名称 |
bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;chloride |
InChI |
InChI=1S/C56H78N2O16.ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;/h29-34,39-40H,15-28H2,1-14H3;1H/q+2;/p-1 |
InChI 键 |
NLMCNXZYBWXUTN-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
手性 SMILES |
C[N@+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
规范 SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-] |
Key on ui other cas no. |
106819-53-8 |
物理描述 |
Solid |
溶解度 |
9.02e-05 g/L |
同义词 |
2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















